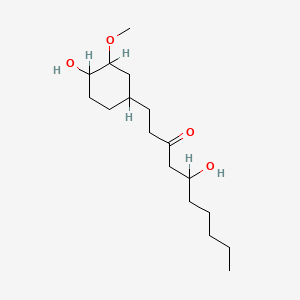

(6)-Gingerol

Description

Properties

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDDIKRKFXEWBK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041035 | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-14-6 | |

| Record name | [6]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(6)-Gingerol: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6)-Gingerol, the most abundant pungent phenolic compound in fresh ginger (Zingiber officinale), has garnered significant scientific interest for its multifaceted anti-cancer properties.[1] This technical document provides a comprehensive analysis of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells. It functions through a variety of biological pathways, including the induction of apoptosis, regulation of the cell cycle, inhibition of metastasis and angiogenesis, and modulation of autophagy and ferroptosis.[1] This paper synthesizes current research to serve as a detailed guide, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Natural compounds have long been a cornerstone of drug discovery, with over half of the drugs in current clinical trials originating from natural sources.[2] this compound is a prime example, demonstrating a range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects against various malignancies such as breast, colorectal, pancreatic, oral, and prostate cancers.[2][3] Its ability to modulate multiple signaling pathways simultaneously, coupled with its favorable safety profile, makes it a compelling candidate for chemoprevention and combination therapy.[1][4] This whitepaper delves into the core mechanisms of action, providing a technical foundation for its potential therapeutic application in oncology.

Core Mechanism of Action: Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of multiple interconnected signaling pathways, primarily revolving around the generation of Reactive Oxygen Species (ROS) and the activation of key effector proteins.

ROS-Mediated Mitochondrial Apoptosis

This compound treatment significantly increases the levels of intracellular and mitochondrial ROS in cancer cells.[2][5] This oxidative stress leads to a cascade of events culminating in apoptosis:

-

DNA Damage Response (DDR): Elevated ROS can cause DNA damage, triggering the DDR mechanism.[2]

-

Mitochondrial Membrane Potential (MMP) Disruption: The increase in ROS leads to a decrease in MMP.[5]

-

Bax/Bcl-2 Ratio Modulation: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[2]

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio and disrupted MMP facilitate the release of Cytochrome c from the mitochondria into the cytosol.[2][5]

-

Caspase Cascade Activation: Cytochrome c activates Apaf-1, which in turn activates a cascade of caspases, including the initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7), leading to the cleavage of PARP and ultimately, apoptosis.[5][6][7]

Regulation of EGFR and MAPK Signaling

In breast and colon cancer cells, this compound has been shown to inhibit key signaling pathways that promote tumor growth and survival.

-

EGFR/Src/STAT3 Pathway: this compound binds to the Epidermal Growth Factor Receptor (EGFR), blocking its phosphorylation. This, in turn, inhibits the phosphorylation of downstream targets Src and STAT3, which leads to the activation of the tumor suppressor p53, promoting p53-dependent intrinsic apoptosis.[2]

-

MAPK/AP-1 Pathway: The compound down-regulates the phorbol myristate acetate (PMA)-induced phosphorylation of ERK1/2 and JNK MAP kinases. This leads to the inhibition of the Activator Protein-1 (AP-1) transcription factor, a key player in cell proliferation and survival.[6]

Core Mechanism of Action: Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type.[8][9] This cytostatic effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

-

G1 Phase Arrest: In many cancer cell lines, including breast, pancreatic, and renal cancer, this compound induces arrest at the G0/G1 checkpoint.[2][8][10]

-

It decreases the expression of G1-phase cyclins (Cyclin D1, Cyclin E, Cyclin A) and cyclin-dependent kinases (CDK2, CDK4, CDK6).[2][8]

-

This leads to reduced phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the entry of cells into the S phase.[8]

-

The induction of CDK inhibitors like p21 and p27, often in a p53-dependent or independent manner, also contributes to G1 arrest.[2][8]

-

-

G2/M Phase Arrest: In other cell lines, such as oral and cervical cancer, this compound causes an accumulation of cells in the G2/M phase.[3][9] This is associated with the diminished levels of G2/M-specific proteins like Cyclin B1 and CDK1.[11]

The AKT–GSK-3β–Cyclin D1 Pathway

In renal cell carcinoma, this compound has been shown to induce G1 arrest by specifically targeting the AKT–GSK-3β–Cyclin D1 pathway. It reduces the phosphorylation of AKT, which increases the activity of GSK-3β. Active GSK-3β then promotes the degradation of Cyclin D1, a critical protein for G1/S transition, leading to cell cycle arrest.[10][12]

| Cell Line | Cancer Type | Phase of Arrest | Key Proteins Modulated | Reference |

| MDA-MB-231, MCF-7 | Breast | G0/G1 | ↓Cyclin D1, ↓Cyclin E, ↓CDK4, ↑p21, ↑p27 | [2] |

| BxPC-3, HPAC | Pancreatic | G1 | ↓Cyclin A, ↓Cdk2, ↓Cdk4, ↓Cdk6, ↑p21 | [8] |

| SW-480, HCT-116 | Colorectal | G1 | ↓Cyclin D1, ↑NAG-1 | [12][13] |

| ACHN, 786-O, 769-P | Renal | G1 | ↓p-AKT, ↓Cyclin D1, ↓CDK4, ↑GSK-3β | [10] |

| KB, HeLa | Oral, Cervical | G2 | N/A | [9] |

| SCC4 | Oral | S | N/A | [9] |

| LoVo | Colon | G2/M | ↓Cyclin A, ↓Cyclin B1, ↓CDK1, ↑p21, ↑p27 | [11] |

Inhibition of Metastasis and Angiogenesis

Metastasis and angiogenesis are hallmarks of cancer progression, and this compound demonstrates potent inhibitory effects on both processes.

Anti-Metastatic Effects

This compound impedes cancer cell metastasis through several mechanisms:[14]

-

Inhibition of Adhesion, Invasion, and Motility: In breast cancer cells (MDA-MB-231), treatment with this compound leads to a concentration-dependent decrease in cell adhesion, migration, and motility.[14]

-

Downregulation of MMPs: It decreases the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for degrading the extracellular matrix during invasion.[14]

-

Inhibition of EMT: In prostate and oral cancer cells, this compound can inhibit the epithelial-mesenchymal transition (EMT) by up-regulating E-cadherin and down-regulating N-cadherin and vimentin.[3][15]

-

Disruption of HIF-1α: Under hypoxic conditions, this compound can disrupt the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes metastasis.[16]

Anti-Angiogenic Effects

This compound inhibits the formation of new blood vessels (angiogenesis), which is essential for tumor growth and survival.[17][18]

-

It inhibits the proliferation of human endothelial cells induced by key growth factors like VEGF and bFGF.[17][18]

-

It blocks the capillary-like tube formation by endothelial cells and inhibits sprouting in the rat aorta model.[17][18]

-

In vivo, administration of this compound has been shown to reduce the number of lung metastases in mice with melanoma, partly due to its anti-angiogenic activity.[17]

| Effect | Cancer Cell Line / Model | Concentration / Details | Key Molecular Targets | Reference |

| Anti-Metastasis | ||||

| ↓ Adhesion | MDA-MB-231 (Breast) | 10 µM (16% reduction) | - | [14] |

| ↓ Migration & Motility | MDA-MB-231 (Breast) | Dose-dependent | - | [14] |

| ↓ MMP-2/9 Activity | MDA-MB-231 (Breast) | Dose-dependent | MMP-2, MMP-9 | [14] |

| Inhibition of EMT | Prostate Cancer Cells | N/A | ↑E-cadherin, ↓N-cadherin | [15] |

| Anti-Angiogenesis | ||||

| ↓ Endothelial Proliferation | Human Endothelial Cells | N/A | VEGF, bFGF pathways | [17][18] |

| ↓ Tube Formation | Human Endothelial Cells | N/A | VEGF pathway | [17] |

| ↓ Lung Metastasis | B16F10 Melanoma (in vivo) | N/A | Angiogenesis inhibition | [17][18] |

Modulation of Autophagy and Ferroptosis

Recent studies have revealed that this compound's anti-cancer effects extend to other forms of regulated cell death and cellular processes, including autophagy and ferroptosis.

-

Autophagy: The role of autophagy in this compound-induced cell death is complex and appears to be context-dependent.

-

In some cases, this compound induces autophagy, as evidenced by increased expression of Beclin-1 and LC3B-II.[15] However, this induced autophagy can be protective, and inhibiting it can increase this compound-induced cell death.[15]

-

In other contexts, this compound inhibits the autophagy flux, which sensitizes cancer cells to other apoptosis-inducing agents like TRAIL.[19]

-

In lung cancer, this compound can enhance autophagy-dependent ferroptosis by inhibiting USP14.

-

-

Ferroptosis: this compound can induce ferroptosis, an iron-dependent form of programmed cell death. It significantly decreases the expression of Glutathione Peroxidase 4 (GPX4) and cellular glutathione (GSH) levels while increasing intracellular ROS, all of which are hallmarks of ferroptosis.[15][20]

Detailed Experimental Protocols

The following are generalized protocols for key experiments frequently cited in this compound research.

Cell Viability / Cytotoxicity Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-800 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[8][10]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for the desired duration (e.g., 48 hours).[2]

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight to permeabilize the membrane.

-

Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase is determined using analysis software.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

-

Protocol:

-

Cell Treatment & Harvesting: Treat and harvest cells as described above.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Annexin V(-) / PI(-) = Viable cells

-

Annexin V(+) / PI(-) = Early apoptotic cells

-

Annexin V(+) / PI(+) = Late apoptotic/necrotic cells

-

-

Conclusion and Future Perspectives

This compound exhibits robust anti-cancer activity across a wide range of malignancies by targeting multiple, often interconnected, cellular processes. Its ability to induce ROS-mediated apoptosis, halt cell cycle progression, inhibit metastasis and angiogenesis, and modulate autophagy and ferroptosis underscores its potential as a versatile therapeutic agent. The detailed mechanisms, including the inhibition of key oncogenic pathways like EGFR, MAPK, and AKT/mTOR, provide a strong rationale for its further development.

Future research should focus on optimizing delivery systems to enhance bioavailability, conducting more extensive in vivo studies to validate its efficacy and safety, and exploring synergistic combinations with conventional chemotherapeutic agents to overcome drug resistance and improve patient outcomes. The comprehensive data and mechanistic insights presented in this whitepaper provide a valuable resource for guiding these future endeavors in oncology drug discovery and development.

References

- 1. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [6]-Gingerol induces reactive oxygen species regulated mitochondrial cell death pathway in human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [6]-Gingerol induces caspase 3 dependent apoptosis and autophagy in cancer cells: drug-DNA interaction and expression of certain signal genes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [6]-Gingerol Induces Cell Cycle Arrest and Cell Death of Mutant p53-expressing Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Gingerol Mediates its Anti Tumor Activities in Human Oral and Cervical Cancer Cell Lines through Apoptosis and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Gingerol induces cell-cycle G1-phase arrest through AKT–GSK 3β–cyclin D1 pathway in renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Gingerol Inhibits Growth of Colon Cancer Cell LoVo via Induction of G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiple Mechanisms Are Involved in 6-Gingerol-Induced Cell Growth Arrest and Apoptosis in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. [6]-Gingerol inhibits metastasis of MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Gingerol suppresses cell viability, migration and invasion via inhibiting EMT, and inducing autophagy and ferroptosis in LPS-stimulated and LPS-unstimulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [6]-Gingerol, a pungent ingredient of ginger, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. spandidos-publications.com [spandidos-publications.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacological Properties of (6)-Gingerol

Abstract: this compound, the most abundant pungent phenolic substance in fresh ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological activities.[1] It is known to possess a range of biological properties, including anti-inflammatory, antioxidant, and anticancer effects, making it a promising candidate for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, detailing its mechanisms of action through various signaling pathways, summarizing key quantitative data, and outlining common experimental protocols used in its evaluation.

Core Pharmacological Properties

This compound's therapeutic potential stems from its ability to modulate multiple molecular targets and signaling pathways involved in various disease pathologies.[1][3]

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade. It has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[4][5] The primary mechanism involves the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[5][6] this compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[6][7] Furthermore, it can inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in regulating COX-2 expression.[6][7]

Antioxidant Activity

The antioxidant properties of this compound are crucial to its protective effects against oxidative stress-related diseases.[8] It acts through two primary mechanisms: direct scavenging of free radicals and enhancement of the endogenous antioxidant defense system.[9][10] this compound has been shown to effectively scavenge superoxide and hydroxyl radicals.[11] More significantly, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[12][13][14] By promoting Nrf2 translocation to the nucleus, this compound upregulates the expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1), catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[8][12][15]

Anticancer Activity

This compound exhibits significant anticancer activity against various cancer types by modulating pathways involved in cell cycle regulation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).[1][3][15] It can induce cell cycle arrest, often at the G1 or G2/M phase, by downregulating proteins like cyclin D1.[8][15] Apoptosis is a key mechanism, which this compound triggers through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] It modulates the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and activation of caspases 3, 7, and 9.[8][16][17] Additionally, this compound has been found to reactivate the p53 tumor suppressor protein and inhibit angiogenesis.[16][18][19]

Neuroprotective Activity

Emerging evidence highlights the neuroprotective potential of this compound. Its antioxidant and anti-inflammatory properties contribute to its ability to protect against neuronal damage. In neuroblastoma cells, this compound has been shown to inhibit intracellular reactive oxygen species (ROS) accumulation and upregulate antioxidant enzymes like HO-1 and γ-glutamylcysteine ligase (GCL) via Nrf2 induction.[8][15] It has also demonstrated protective effects in models of cerebral ischemia by preserving antioxidant defenses and activating anti-apoptotic pathways.[20]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the bioactivity and pharmacokinetics of this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Citation |

| A431 | Human Skin Adenocarcinoma | 81.46 µg/mL | [21] |

| HCT15 | Colon Cancer | >170 µM | [2] |

| L929 | Murine Fibrosarcoma | >170 µM | [2] |

| Raw 264.7 | Mouse Leukaemic Monocyte | >170 µM | [2] |

| SW-480 | Colon Cancer | ~200-300 µM (apoptosis induction) | [22] |

| MCF-7 | Breast Cancer | <100 µM (viability <50%) | [16] |

Table 2: In Vitro Antioxidant Activity (IC₅₀) of this compound

| Assay | IC₅₀ Value | Citation |

| DPPH Radical Scavenging | 26.3 µM | [11] |

| Superoxide Radical Scavenging | 4.05 µM | [11] |

| Hydroxyl Radical Scavenging | 4.62 µM | [11] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Tₘₐₓ | Cₘₐₓ | Bioavailability | Citation |

| Human | 2.0 g (ginger) | Oral | 30-80 min | 1.69 µg/mL (conjugates) | - | [23] |

| Rat | 30 mg/kg | Oral | 5-45 min | - | 0.10% - 0.40% | [24][25] |

| Rat | - | - | - | - | Plasma half-life: 1.4-2.6 h | [26] |

Note: this compound is rapidly and extensively metabolized, primarily into glucuronide and sulfate conjugates. The bioavailability of the parent compound is very low.[23][24][25]

Key Signaling Pathways

This compound's pharmacological effects are mediated by its interaction with complex cellular signaling networks.

Caption: this compound blocks NF-κB activation by inhibiting IKK and p65 nuclear translocation.

Caption: this compound promotes Nrf2 nuclear translocation, boosting antioxidant gene expression.

Caption: this compound induces apoptosis by modulating Bcl-2/Bax and activating caspases.

Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in this compound research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the control group.

-

Antioxidant Capacity Assay (DPPH Radical Scavenging)

-

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay evaluates the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, causing a decrease in absorbance.[9]

-

Methodology:

-

Preparation: Prepare a stock solution of this compound and a working solution of DPPH in methanol (e.g., 0.3 mM).[9]

-

Reaction: Mix various concentrations of the this compound sample with the DPPH solution in a 96-well plate or cuvettes. Ascorbic acid is often used as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.

-

Data Acquisition: Measure the absorbance at ~517 nm.[9] The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

-

Protein Expression Analysis (Western Blotting)

-

Principle: Western blotting is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Methodology:

-

Protein Extraction: Lyse cells treated with this compound to extract total protein. Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NF-κB p65, anti-Nrf2, anti-caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Gene Expression Analysis (RT-qPCR)

-

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of specific genes. It involves converting RNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers in real-time.

-

Methodology:

-

RNA Extraction: Isolate total RNA from cells treated with this compound using a suitable kit or method (e.g., TRIzol).

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers (e.g., for TNF-α, HO-1), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH or ACTB), using methods like the ΔΔCt method.

-

Caption: A typical workflow for evaluating this compound's in vitro cellular effects.

References

- 1. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Biological Properties of 6-Gingerol: A Brief Review | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Effects of Ginger: Key Benefits and Mechanisms - medtigo Journal [journal.medtigo.com]

- 6. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant properties of gingerol related compounds from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Gingerol Alleviates Ferroptosis and Inflammation of Diabetic Cardiomyopathy via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Gingerol ameliorates sepsis-induced liver injury through the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]

- 16. mdpi.com [mdpi.com]

- 17. Gingerol - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Molecular and biological functions of gingerol as a natural effective therapeutic drug for cervical cancer | springermedizin.de [springermedizin.de]

- 20. In vivo protective effects of 6‑gingerol in cerebral ischemia involve preservation of antioxidant defenses and activation of anti‑apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

(6)-Gingerol: A Comprehensive Technical Guide to Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6)-Gingerol, the most abundant pungent compound in fresh ginger (Zingiber officinale), is a pharmacologically active molecule with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[1] Despite its therapeutic potential, the clinical application of this compound is often hindered by its low oral bioavailability. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering a valuable resource for researchers and professionals in drug development. We will delve into its metabolic pathways, present quantitative pharmacokinetic data, and detail the experimental protocols used to obtain these insights.

Bioavailability of this compound

The oral bioavailability of this compound is generally low, primarily due to extensive first-pass metabolism in the intestine and liver.[2][3]

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. In rats, peak plasma concentrations are observed as early as 10 minutes post-dosing.[4][5] However, in humans, the parent compound is often undetectable in plasma, even after high doses of ginger extract.[1][6][7] Instead, its metabolites, primarily glucuronide and sulfate conjugates, are readily detected, indicating rapid and extensive metabolism upon absorption.[1][6][7]

Distribution

Once absorbed, this compound and its metabolites are distributed to various tissues. Animal studies in rats have shown that the highest concentrations are found in the gastrointestinal tract, with significant levels also detected in the liver, kidneys, and other well-perfused organs.[4][5] The tissue-to-plasma concentration ratios are often greater than one, suggesting high tissue partitioning and extensive distribution.[4] In rats, the serum protein binding of this compound has been reported to be as high as 92.4%.[8][9]

Factors Influencing Bioavailability

Several factors contribute to the low bioavailability of this compound:

-

Extensive First-Pass Metabolism: This is the most significant factor. This compound undergoes substantial metabolism in the intestinal epithelium and the liver before it can reach systemic circulation.[2][10][11] Phase II conjugation reactions, particularly glucuronidation, are the predominant metabolic pathways.[10][11]

-

Physicochemical Properties: this compound has low aqueous solubility, which can limit its dissolution and subsequent absorption.[2]

-

Efflux Transporters: While not extensively studied for this compound specifically, efflux transporters in the intestinal wall can actively pump absorbed compounds back into the intestinal lumen, thereby reducing net absorption.

Metabolism of this compound

This compound is extensively biotransformed through Phase I and Phase II metabolic reactions, primarily in the liver and intestine.[10]

Phase I Metabolism

Phase I reactions involve the modification of the this compound molecule, primarily through oxidation and reduction. Key Phase I metabolic pathways include:

-

Oxidation: This can occur on the aromatic ring (hydroxylation) or the alkyl side chain.[12][13]

-

Reduction (Hydrogenation): The ketone group in the side chain can be reduced to a hydroxyl group, forming gingerdiols.[13][14]

-

Demethylation: The methoxy group on the aromatic ring can be removed.[14][15][16][17]

The primary enzymes responsible for the oxidative metabolism of this compound are Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C19.[14][15][16][17]

Phase II Metabolism

Phase II metabolism involves the conjugation of this compound and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The main Phase II reactions are:

-

Glucuronidation: This is the major metabolic pathway for this compound.[10][11] The phenolic hydroxyl group is the primary site of glucuronidation, leading to the formation of (S)-[5]-gingerol-4′-O-β-glucuronide.[6][11] The UDP-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT2B7 are the main contributors to this process in the liver.[18][19] UGT1A8, an intestinal enzyme, also plays a role.[18]

-

Sulfation: Sulfation also occurs, though to a lesser extent than glucuronidation.[6][10] this compound sulfate conjugates are detected in human plasma, particularly at higher doses of ginger extract.[6]

-

Glutathione Conjugation: The formation of glutathione conjugates is another identified metabolic route.[10]

Major Metabolites

The major metabolites of this compound found in vivo include:

-

(S)-[5]-gingerol-4′-O-β-glucuronide

-

This compound sulfate

-

(3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol

-

Vanillic acid

-

Ferulic acid

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its metabolites from studies in humans and rats.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Healthy Human Subjects Following Oral Administration of Ginger Extract

| Dose of Ginger Extract | Analyte | Cmax (μg/mL) | Tmax (minutes) | AUC (μg·hr/mL) | Elimination Half-life (t½) | Reference |

| 250 mg | This compound Glucuronide | 0.3 ± 0.3 | - | 2.8 ± 2.5 | - | [6] |

| 500 mg | This compound Glucuronide | 0.4 ± 0.23 | - | 5.3 ± 3.0 | - | [6] |

| 2.0 g | This compound Glucuronide | 0.85 ± 0.43 | 65.6 ± 44.4 | 65.6 ± 44.4 | < 2 hours | [1][6][20] |

| 2.0 g | This compound Sulfate | 0.28 ± 0.15 | ~60 | - | 1-3 hours | [7] |

Note: Free this compound is generally not detected in human plasma.[1][6][7]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cmax (μg/mL) | Tmax (minutes) | AUC (μg·hr/mL) | Elimination Half-life (t½) | Reference |

| Oral (Ginger Extract) | 240 mg/kg | 4.23 | 10 | - | 1.77 hours | [4][5] |

| Intravenous (bolus) | 3 mg/kg | - | - | - | 7.23 minutes | [8][9] |

| Oral (pure compound) | 120 mg/kg | 1.90 ± 0.97 | - | 1.33 ± 0.47 | - | [21] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies on this compound bioavailability and metabolism.

Human Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of this compound and its metabolites in healthy human volunteers.

-

Study Design: An open-label, dose-escalation, single-dose study.[1][6][20]

-

Subjects: Healthy adult volunteers (N=27), with specific inclusion and exclusion criteria.[1][6][20]

-

Intervention: Oral administration of encapsulated ginger extract standardized to a certain percentage of gingerols, with doses ranging from 100 mg to 2.0 g.[1][3][6][20]

-

Blood Sampling: Venous blood samples collected at predose and at various time points post-dose (e.g., 15, 30, 45, 60, 90, 120 minutes, and up to 72 hours).[1][6][20]

-

Sample Preparation: Plasma is separated by centrifugation. For the analysis of conjugated metabolites, plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the parent compound.[7] For direct analysis of conjugates, a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction is commonly used.[6]

-

Analytical Method: Quantification of this compound and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][22][23]

In Vitro Metabolism using Liver Microsomes

-

Objective: To investigate the Phase I and Phase II metabolism of this compound and identify the enzymes involved.

-

Materials: Pooled human liver microsomes (HLM), recombinant human CYP and UGT enzymes, NADPH regenerating system (for Phase I), and UDPGA (for Phase II).[12][13][24]

-

Incubation: this compound is incubated with the liver microsomes or recombinant enzymes in a buffered solution at 37°C. The reaction is initiated by the addition of the appropriate cofactor (NADPH or UDPGA).[13][24]

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.[13]

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[13]

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying substrate concentrations.[24]

Caco-2 Permeability Assay

-

Objective: To assess the intestinal permeability of this compound.

-

Cell Model: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on permeable supports.[25][26]

-

Assay Procedure:

-

Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer.[27]

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[27]

-

A solution of this compound is added to the apical (A) side (representing the intestinal lumen) or the basolateral (B) side (representing the bloodstream).

-

Samples are collected from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport) at specific time intervals.

-

The concentration of this compound in the collected samples is quantified by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Signaling Pathways and Experimental Workflows

Metabolic Pathways of this compound

The following diagram illustrates the major metabolic pathways of this compound.

Caption: Metabolic pathways of this compound.

Experimental Workflow for Human Pharmacokinetic Study

The following diagram outlines the typical workflow for a human pharmacokinetic study of this compound.

Caption: Human pharmacokinetic study workflow.

Experimental Workflow for In Vitro Metabolism Assay

The following diagram illustrates the workflow for an in vitro metabolism assay using liver microsomes.

Caption: In vitro metabolism assay workflow.

Conclusion

This compound exhibits complex pharmacokinetics characterized by rapid absorption and extensive first-pass metabolism, leading to low oral bioavailability of the parent compound. The primary metabolic pathways are glucuronidation and sulfation, resulting in the circulation of conjugated metabolites. Understanding these ADME properties is crucial for the rational design of novel drug delivery systems and for the interpretation of in vitro and in vivo pharmacological studies. Future research should focus on strategies to enhance the bioavailability of this compound, such as the development of nanoformulations or the co-administration with inhibitors of metabolic enzymes, to unlock its full therapeutic potential.

References

- 1. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of ginger component [6]-shogaol in liver microsomes from mouse, rat, dog, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasma pharmacokinetics and tissue distribution of [6]-gingerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of [6]-Gingerol after Intravenous Administration in Rats [jstage.jst.go.jp]

- 9. Pharmacokinetics of [6]-gingerol after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Microsomal hydroxylation and glucuronidation of [6]-gingerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with expressed CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06184H [pubs.rsc.org]

- 17. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with expressed CYP enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Regioselective glucuronidation of gingerols by human liver microsomes and expressed UDP-glucuronosyltransferase enzymes: reaction kinetics and activity correlation analyses for UGT1A9 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. pure.psu.edu [pure.psu.edu]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. Pharmacokinetics of 10-gingerol and 6-shogaol in the plasma of healthy subjects treated with red ginger (Zingiber officinale var. Rubrum) suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Metabolism of Ginger Component [6]-Shogaol in Liver Microsomes from Mouse, Rat, Dog, Monkey, and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 25. enamine.net [enamine.net]

- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 27. researchgate.net [researchgate.net]

Synthesis and isolation of (6)-Gingerol from ginger

An In-depth Technical Guide to the Synthesis and Isolation of (6)-Gingerol from Ginger

Introduction

This compound, a phenolic alkanone, is the most abundant and pharmacologically active pungent compound found in fresh ginger (Zingiber officinale) rhizome.[1][2] It is responsible for the characteristic "hot" sensation of ginger and has been the subject of extensive research due to its wide range of biological activities, including anti-inflammatory, antioxidant, antiemetic, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of the biosynthesis, chemical synthesis, and various methods for the isolation and purification of this compound, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Biosynthesis of this compound

The biosynthesis of this compound in ginger rhizomes is believed to occur via the phenylpropanoid pathway.[5][6] While the complete pathway has not been fully elucidated, a plausible route starts with L-phenylalanine.[5] Key enzymes thought to be involved include phenylalanine ammonia lyase, polyketide synthases (PKS), O-methyltransferases (OMT), and reductases.[5][7] The rhizome is the primary site for the accumulation of gingerols, which begins at an early stage of development.[8]

Caption: Plausible biosynthetic pathway of this compound.

Isolation and Purification from Ginger Rhizome

The extraction and purification of this compound from ginger rhizomes involve multiple steps, starting from the preparation of the plant material to the final isolation of the pure compound.

Extraction Methodologies

A variety of conventional and non-conventional techniques have been developed for the extraction of this compound. The choice of solvent and extraction method significantly impacts the yield and purity of the final product. Hydroalcoholic solutions and liquid CO2 are considered highly suitable solvents for this purpose.[9] Microwave-assisted extraction is often cited as one of the most efficient methods.[9][10]

Table 1: Comparison of this compound Extraction Methods

| Extraction Method | Solvent | Temperature (°C) | Time | Yield of this compound | Reference |

| Soxhlet Extraction | Ethanol | 78.1 | 8 h | 8.40 mg/g | [10] |

| Soxhlet Extraction | Methanol | 64 | - | 7.3% (w/w) | [10] |

| Microwave-Assisted | 78% Ethanol | - | 31 s | - | [11] |

| Microwave-Assisted | 70% Ethanol | - | 10 min | 9.24 mg/g | [11] |

| Reflux Extraction | Ethanol | 76.9 | 3.4 h | 2.92 mg/g DW | [12] |

| Percolation | 60% Ethanol | 60 | 2 h | 0.48 mg/g | [11] |

| Cold Maceration | Ethanol | Room Temp | Overnight | 33 mg/g (after purification) | [13] |

Note: Yields can vary significantly based on the ginger variety, drying conditions, and specific parameters of the extraction process.

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds, including other gingerols, shogaols, and zingerone.[5] Purification is necessary to isolate this compound. Common methods include column chromatography and high-performance liquid chromatography (HPLC). High-speed counter-current chromatography has been reported to yield the highest purity of this compound.[9][10]

Experimental Protocol: Column Chromatography Purification

-

Preparation of Crude Extract: A crude extract is obtained using one of the methods described above (e.g., ethanol extraction).[13][14]

-

Sample Preparation for Chromatography: The crude extract is dissolved in a suitable solvent like ethyl acetate and mixed with silica gel. The solvent is then evaporated to dryness.[14]

-

Column Packing: A glass column is packed with silica gel (e.g., 60-120 mesh) as the stationary phase.[13][15]

-

Elution: The sample is loaded onto the top of the column. A gradient elution is typically performed using a solvent system such as n-hexane and ethyl acetate or acetone.[14][16] The polarity of the mobile phase is gradually increased to separate the compounds based on their affinity for the stationary phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.[14]

-

Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.[13][14]

Caption: General workflow for isolation of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound offers an alternative to extraction from natural sources, allowing for the production of racemic this compound and its analogues. A common and efficient method is the one-pot aldol condensation of zingerone with hexanal.[17][18]

Experimental Protocol: One-Pot Synthesis of Racemic this compound [18]

-

Reaction Setup: To a stirred solution of Zingerone (10 mmol) and potassium tert-butoxide (t-BuOK, 25 mmol) in anhydrous tetrahydrofuran (THF, 100 mL), the reaction vessel is cooled to -78 °C under an inert atmosphere.

-

Aldehyde Addition: Hexanal (12 mmol) is added dropwise to the cooled solution.

-

Reaction Monitoring: The reaction is allowed to proceed at -78 °C for approximately 1.5 hours. The progress can be monitored by TLC.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is then purified, typically by flash chromatography, to obtain racemic this compound.

Caption: One-pot chemical synthesis of this compound.

Characterization and Quantitative Analysis

Table 2: Analytical Methods and Parameters for this compound Analysis

| Method | Column/Plate | Mobile Phase | Detection | Retention Time/Rf | Reference |

| HPLC | TSK-gel ODS-80 Ts | Acetonitrile:1% Acetic Acid (48:52) | UV at 280 nm | - | [20] |

| HPLC | C18 (4.6 × 150 mm) | Methanol:Water (gradient) | UV at 280 nm | ~10.87 min | [24][25] |

| HPTLC | Silica gel 60 F254 | n-hexane:diethyl ether (40:60) | Densitometry | Rf = 0.40 | [19] |

| HPTLC | Silica gel 60 F254 | n-hexane:ethyl acetate (40:60) | Densitometry | Rf = 0.33 | [21][26] |

Spectroscopic Data for this compound Characterization:

-

¹H NMR (CDCl₃): Key signals include those for the aromatic protons (around 6.6-6.8 ppm), the methoxy group (around 3.8 ppm), and the aliphatic chain protons.[17]

-

¹³C NMR (CDCl₃): Characteristic signals include the carbonyl carbon (around 211 ppm), aromatic carbons (110-147 ppm), and the methoxy carbon (around 55.9 ppm).[17][23]

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern, which helps in confirming the structure.[22]

Conclusion

This guide has detailed the primary methodologies for the synthesis and isolation of this compound. Extraction from natural ginger rhizomes, particularly using advanced methods like microwave-assisted extraction followed by chromatographic purification, remains a common and effective approach.[9][10] Chemical synthesis provides a valuable alternative for producing racemic this compound and its analogues for further pharmacological investigation.[17][18] The robust analytical techniques available, such as HPLC and HPTLC, ensure accurate quantification and quality control, which are essential for the development of this compound as a potential therapeutic agent.[20][21]

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]

- 3. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gingerol - Wikipedia [en.wikipedia.org]

- 6. Computer aided gene mining for gingerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptome Analysis Provides Insights into Gingerol Biosynthesis in Ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. qascf.com [qascf.com]

- 10. researchgate.net [researchgate.net]

- 11. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]

- 12. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]

- 15. CN101085727A - Method for preparing 6-gingerol and 8-gingerol from ginger - Google Patents [patents.google.com]

- 16. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Determination of 6-gingerol in ginger (Zingiber officinale) using high-performance thin-layer chromatography. | Semantic Scholar [semanticscholar.org]

- 20. Quantitative HPLC method and alternative green solvents for extraction of [6]-gingerol from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 22. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nine New Gingerols from the Rhizoma of Zingiber officinale and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. pubs.aip.org [pubs.aip.org]

- 26. researchgate.net [researchgate.net]

(6)-Gingerol's Inflammatory Signaling Pathways: A Technical Guide

(6)-Gingerol, a principal pungent component of ginger (Zingiber officinale), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in the context of inflammation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades and workflows.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades that are central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. Emerging evidence also suggests a role for this compound in modulating the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to potently inhibit this pathway. It substantially blocks the phosphorylation of both IκBα and the p65 subunit of NF-κB[1][2]. This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby downregulating the expression of NF-κB target genes[1][2].

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors such as AP-1, which in turn regulate the expression of inflammatory genes.

This compound has been demonstrated to interfere with the MAPK signaling pathway by attenuating the phosphorylation of ERK1/2 and p38 MAPK[1]. This inhibitory effect contributes to the suppression of downstream inflammatory responses.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.

This compound has been shown to suppress the activation of the NLRP3 inflammasome. Studies have demonstrated that this compound administration reduces the levels of NLRP3, ASC, and caspase-1[3]. This leads to a decrease in the secretion of mature IL-1β and IL-18, thereby mitigating the inflammatory response[4].

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. This compound has been found to suppress the phosphorylation of STAT3, a key mediator in TLR4-induced inflammatory responses in macrophages[5]. This suggests that this compound's anti-inflammatory effects may, in part, be mediated through the modulation of this pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers and signaling molecules as reported in the literature.

| Parameter | Cell/Animal Model | Inducer | This compound Concentration | Observed Effect | Reference |

| NF-κB Pathway | |||||

| p-p65 Levels | Mouse Skin | TPA | Topical Application | Substantial Blockade | [1][2] |

| p-IκBα Levels | Mouse Skin | TPA | Topical Application | Substantial Blockade | [1][2] |

| NF-κB DNA Binding | Mouse Skin | TPA | Pretreatment | Decrease | [1] |

| MAPK Pathway | |||||

| p-p38 Levels | Mouse Skin | TPA | Pretreatment | Prevention of Phosphorylation | [1] |

| p-ERK1/2 Levels | Colon Cancer Cells | PMA | Pretreatment | Down-regulation of Phosphorylation | |

| NLRP3 Inflammasome | |||||

| NLRP3 Protein Levels | Rat Lung Tissue | LPS | 20 mg/kg | Reduction | [3] |

| ASC Protein Levels | Rat Lung Tissue | LPS | 20 mg/kg | Reduction | [3] |

| Caspase-1 Protein Levels | Rat Lung Tissue | LPS | 20 mg/kg | Reduction | [3] |

| JAK-STAT Pathway | |||||

| p-STAT3 Levels | Microglia | LPS | Treatment | Potent Suppression | [5][6] |

| Inflammatory Mediator | Cell/Animal Model | Inducer | This compound Concentration | IC50 Value / % Inhibition | Reference |

| Cytokines | |||||

| TNF-α | Murine Peritoneal Macrophages | LPS | Various | Inhibition | |

| IL-6 | Infarct Penumbra | Ischemia | Treatment | Lower Levels (P = 0.0316) | [6] |

| IL-1β | Infarct Penumbra | Ischemia | Treatment | Lower Levels (P = 0.0213) | [6] |

| Enzymes | |||||

| COX-2 Expression | Mouse Skin | TPA | Topical Application | Inhibition | [1] |

| iNOS Expression | Infarct Penumbra | Ischemia | Treatment | Lower Levels (P = 0.0229) | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α, IL-6, IL-1β)

This protocol outlines the general steps for a sandwich ELISA to quantify pro-inflammatory cytokines in cell culture supernatants or biological fluids.

Materials:

-

96-well microplate

-

Capture antibody specific for the cytokine of interest

-

Recombinant cytokine standard

-

Assay diluent (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Biotinylated detection antibody specific for the cytokine

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Repeat the washing step.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Western Blot for Phosphorylated Signaling Proteins (p-p65, p-IκBα, p-ERK, p-JNK, p-p38)

This protocol describes the detection of phosphorylated forms of key signaling proteins to assess pathway activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the phosphorylated and total forms of the target proteins

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression

This protocol is for quantifying the mRNA expression levels of inflammatory genes.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix (containing SYBR Green or probe-based chemistry)

-

Gene-specific forward and reverse primers

-

Reference gene primers (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

References

- 1. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. 6-Gingerol protects against cerebral ischemia/reperfusion injury by inhibiting NLRP3 inflammasome and apoptosis via TRPV1 / FAF1 complex dissociation-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Gingerol attenuates microglia-mediated neuroinflammation and ischemic brain injuries through Akt-mTOR-STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Antioxidant Activity of (6)-Gingerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6)-Gingerol, the most abundant pungent phenolic compound in fresh ginger (Zingiber officinale), has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols. The guide also includes detailed diagrams of the principal signaling pathway and experimental workflows to facilitate a deeper understanding and replication of key findings.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants are crucial for mitigating oxidative stress by neutralizing ROS. This compound, a major bioactive constituent of ginger, has demonstrated significant antioxidant capabilities in various in vitro models.[1][2] Its antioxidant effects are attributed to its ability to donate electrons to free radicals, thereby forming a stable phenoxyl radical, and to upregulate the expression of endogenous antioxidant enzymes.[1][3] This guide will explore the multifaceted in vitro antioxidant activity of this compound.

Mechanisms of Antioxidant Activity

The antioxidant activity of this compound is multifaceted, involving both direct radical scavenging and indirect cellular mechanisms.

Direct Radical Scavenging

This compound's phenolic structure is key to its ability to directly neutralize free radicals. The primary mechanisms involved are:

-

Hydrogen Atom Transfer (HAT): In non-polar environments, this compound can donate a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it.[4]

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): This mechanism is more prevalent in moderately polar solvents.[4]

-

Sequential Proton Loss–Electron Transfer (SPLET): In polar solvents, the SPLET mechanism becomes more favorable.[4]

The phenolic O-H group is the principal site of reaction with free radicals.[4]

Indirect Antioxidant Effects: Modulation of Cellular Pathways

This compound also exerts its antioxidant effects by modulating key cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

The Nrf2-ARE pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[5][6][7][8]

This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of several critical antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.[1][9]

-

γ-Glutamylcysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][3]

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): These enzymes work in concert to detoxify superoxide radicals and hydrogen peroxide.[1][3]

The activation of the Nrf2 pathway by this compound is believed to be mediated, at least in part, through the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the PI3K/Akt pathway.[6][9]

References

- 1. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]

- 2. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-Gingerol ameliorates sepsis-induced liver injury through the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 6-Gingerol activates the Nrf2 signaling pathway to alleviate hydrogen peroxide induced oxidative stress on primary chicken embryo hepatocytes [agris.fao.org]

- 9. 6-Shogaol-Rich Extract from Ginger Up-Regulates the Antioxidant Defense Systems in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

(6)-Gingerol's Interaction with Cellular Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction